5-Ethenylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethenylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h2-8H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYWBOYHABDNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC=NC2=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethenylquinoline and Positional Isomers
Direct Vinylations at the Quinoline (B57606) Ring
Direct vinylation methods are among the most common strategies for the synthesis of ethenylquinolines, starting from appropriately substituted quinoline precursors. These methods often employ transition-metal-catalyzed cross-coupling reactions or classic olefination reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, providing efficient routes to vinyl-substituted heterocycles.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. For the synthesis of 5-ethenylquinoline, this would typically involve the reaction of 5-bromoquinoline with a vinylating agent like ethylene. The reaction proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylquinoline.
The Suzuki-Miyaura coupling offers a versatile method for the synthesis of ethenylquinolines by coupling a haloquinoline with a vinylboronic acid or its ester derivatives. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For instance, 5-bromoquinoline can be coupled with vinylboronic acid pinacol ester in the presence of a palladium catalyst and a base to afford this compound.
The Sonogashira coupling provides a route to ethenylquinolines through a two-step process. First, a haloquinoline is coupled with a protected acetylene, such as trimethylsilylacetylene, using a palladium-copper co-catalyst system. The resulting ethynylquinoline is then selectively reduced to the corresponding ethenylquinoline. For example, 5-bromoquinoline can be subjected to a Sonogashira coupling with trimethylsilylacetylene, followed by deprotection and partial hydrogenation of the triple bond to yield this compound libretexts.org.
Table 1: Examples of Palladium-Catalyzed Synthesis of Vinylquinolines
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromoquinoline | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | PdBr2, 2-(di-tert-butylphosphino)biphenyl, TBAF, THF, 50 °C | 3-Vinylquinoline | 85 | Analogous reaction, specific data for 5-isomer not found |
| 6,7-Dibromoquinoline-5,8-dione | Terminal Alkynes | Palladium Catalyst | Alkynylquinoline-5,8-diones | 50-85 | ajouronline.com |
| 2-Haloaryl hydroxylamines | Allylic C-H substrates | Fe-catalysis then Pd(OAc)2 | Substituted quinolines | Good to Excellent | nih.gov |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions provide a classic and reliable method for converting carbonyl compounds into alkenes. To synthesize this compound using these methods, 5-quinolinecarboxaldehyde is a key precursor.
The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene wikipedia.orglumenlearning.com. For the synthesis of this compound, 5-quinolinecarboxaldehyde would be treated with methyltriphenylphosphonium bromide in the presence of a strong base to generate the corresponding ylide, which then reacts with the aldehyde to form the desired product and triphenylphosphine oxide lumenlearning.com.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion, often leading to higher E-alkene selectivity and easier removal of the phosphate byproduct bohrium.comwikipedia.org. In this case, 5-quinolinecarboxaldehyde would be reacted with a stabilized phosphonate ylide, such as that generated from triethyl phosphonoacetate, in the presence of a base to yield the corresponding ethenylquinoline derivative wikipedia.org.
Table 2: Olefination Reactions for the Synthesis of Ethenylquinolines (Proposed)
| Starting Material | Reagent | Reaction Type | Product | General Conditions |
|---|---|---|---|---|
| 5-Quinolinecarboxaldehyde | Methyltriphenylphosphonium bromide | Wittig Reaction | This compound | Strong base (e.g., n-BuLi, NaH), anhydrous solvent (e.g., THF, ether) |
| 5-Quinolinecarboxaldehyde | Triethyl phosphonoacetate | Horner-Wadsworth-Emmons | Ethyl 3-(quinolin-5-yl)acrylate | Base (e.g., NaH, NaOEt), solvent (e.g., THF, DME) |
Cyclization and Annulation Strategies Incorporating the Ethenyl Moiety
These strategies involve the construction of the quinoline ring from precursors that already contain the ethenyl group or a latent form of it.
Friedländer and Povarov-Type Reactions for Ethenylquinoline Formation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline organic-chemistry.orgnih.govmdpi.comijcce.ac.iralfa-chemistry.comrsc.org. To synthesize this compound via this method, one could envision the reaction of a 2-amino-5-vinylbenzaldehyde with a simple ketone like acetone, or a 2-aminobenzaldehyde with a vinyl ketone under acidic or basic conditions.
The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form a tetrahydroquinoline, which can then be oxidized to the corresponding quinoline bohrium.comnih.govsci-rad.comresearchgate.net. A variation of this reaction could involve an imine derived from an aniline (B41778) and an aldehyde reacting with a dienophile that would ultimately form the ethenyl-substituted quinoline.
Multicomponent Reaction Approaches to Quinoline Scaffolds
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step from three or more starting materials researchgate.netresearchgate.netnih.gov. While specific examples leading directly to this compound are not prevalent, MCRs designed for quinoline synthesis could potentially be adapted by using a building block that incorporates a vinyl group.
Functional Group Interconversions Leading to Ethenylquinolines
An alternative approach to ethenylquinolines involves the modification of a functional group already present on the quinoline ring. A common strategy is the dehydration of a secondary alcohol. For example, 5-acetylquinoline can be reduced to 5-(1-hydroxyethyl)quinoline using a reducing agent like sodium borohydride. Subsequent acid-catalyzed dehydration of the resulting alcohol would then yield this compound. Another possibility is the treatment of 5-acetylquinoline with a Grignard reagent, such as methylmagnesium bromide, to form the tertiary alcohol, which can also be dehydrated.
Table 3: Functional Group Interconversion for the Synthesis of this compound (Proposed)
| Starting Material | Reagents | Intermediate | Product | General Conditions |
|---|
Stereocontrolled Synthesis of Ethenylquinoline Isomers
The introduction of a vinyl group onto a quinoline scaffold with control over the resulting stereochemistry can be approached through several modern synthetic strategies. These methods often rely on the use of chiral catalysts or auxiliaries to influence the formation of new stereocenters. Key among these are asymmetric cross-coupling reactions, such as the Heck reaction, and stereoselective olefination reactions like the Wittig reaction.
The asymmetric Heck reaction stands out as a powerful tool for the formation of carbon-carbon bonds with high stereoselectivity. libretexts.orgwikipedia.org This palladium-catalyzed reaction can, in principle, be applied to couple a vinylating agent with a haloquinoline, such as 5-bromoquinoline or 5-iodoquinoline, in the presence of a chiral phosphine ligand. The choice of ligand is critical in inducing enantioselectivity, with common examples including BINAP and its derivatives. wikipedia.org The mechanism of the asymmetric Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkene. Migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination generate the ethenylquinoline product and regenerate the catalyst. The chiral ligand, coordinated to the palladium center throughout the catalytic cycle, directs the approach of the alkene, leading to the preferential formation of one enantiomer. While the intramolecular version of the asymmetric Heck reaction is more established for creating stereocenters, the principles can be extended to intermolecular reactions. libretexts.org
Another viable approach involves the stereoselective Wittig reaction. This reaction utilizes a phosphonium ylide to convert a carbonyl group, such as that in 5-formylquinoline, into an alkene. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically lead to the formation of Z-alkenes, while stabilized ylides favor the formation of E-alkenes. By employing chiral aldehydes or ylides, it is possible to achieve diastereoselective synthesis.
While specific data on the enantiomeric or diastereomeric excess for the synthesis of this compound is scarce in the literature, the potential for high stereocontrol is evident from studies on analogous systems. For instance, the asymmetric Heck reaction has been successfully applied to a variety of substrates with excellent enantioselectivity. The development of machine learning models to predict the enantioselectivity of such reactions further underscores the potential for designing highly selective syntheses. nih.gov
Below is a conceptual data table illustrating the potential outcomes of a hypothetical asymmetric Heck reaction for the synthesis of a chiral ethenylquinoline derivative, based on typical results observed in the literature for similar transformations.
| Entry | Precursor | Catalyst | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 5-Bromoquinoline | Pd(OAc)₂ | (R)-BINAP | Toluene | 80 | 75 | 92 |
| 2 | 5-Iodoquinoline | Pd₂(dba)₃ | (S)-Phox | Dioxane | 100 | 82 | 88 |
| 3 | 5-Triflyloxyquinoline | Pd(PPh₃)₄ | (R)-Tol-BINAP | DMF | 90 | 78 | 95 |
This table is illustrative and based on general outcomes of asymmetric Heck reactions, not on specific reported data for this compound.
The continued development of novel chiral ligands and catalytic systems is expected to provide more direct and efficient methods for the stereocontrolled synthesis of this compound and its positional isomers, opening new avenues for the exploration of their properties and applications.
Reactivity Profiles and Transformational Chemistry of 5 Ethenylquinoline
Pericyclic Reactions Involving the Ethenyl Moiety of 5-Ethenylquinoline
The ethenyl group of this compound is a reactive dienophile, capable of participating in pericyclic reactions such as the Diels-Alder and [2+2] cycloadditions. These reactions are crucial for constructing complex cyclic and polycyclic molecular architectures.
Diels-Alder Reactions (Dienophile and Diene Roles)
Vinylquinolines, including the this compound scaffold, are known to act as dienophiles in Diels-Alder reactions. These reactions typically involve the [4+2] cycloaddition between the vinyl group and a conjugated diene. While vinylquinolines can undergo thermal Diels-Alder reactions, their reactivity is often enhanced and controlled through Lewis acid catalysis or organocatalysis, enabling reactions with less activated dienes and improving regioselectivity and stereoselectivity.
Dienophile Reactivity: this compound, like other vinylquinolines, can react with various dienes, such as dienals and dienylcarbamates, to form complex cyclic adducts. For instance, organocatalytic enantioselective [4+2] cycloadditions of vinylquinolines with dienals have been reported, yielding chiral quinoline (B57606) architectures with high yields and excellent enantioselectivities, often facilitated by synergistic activation from a Brønsted acid and a chiral aminocatalyst figshare.comacs.org.
Catalysis and Selectivity: Lewis acid catalysis, such as using BF3, can promote Diels-Alder reactions between vinylquinolines and unactivated dienes, addressing limitations of thermal reactions rsc.org. Furthermore, dual-functional Brønsted acid catalysts have been employed to achieve exo-selective Diels-Alder reactions with dienylcarbamates, where hydrogen bonding interactions within the transition state dictate the relative orientation of the reactants researchgate.netrsc.org. These studies highlight the potential for controlling stereochemistry and achieving specific diastereomers.
Specific Examples: While direct examples for this compound are not exclusively detailed, studies on 2- and 4-vinylquinolines demonstrate their ability to form cycloadducts with dienes like isoprene (B109036) and 2,3-dimethylbutadiene nih.gov. Regioselective Diels-Alder reactions have been achieved, for example, between 6-fluoro-4-vinylquinoline and isoprene rsc.orgnih.gov.
[2+2] Cycloadditions
The ethenyl group of vinylquinolines can also undergo [2+2] cycloaddition reactions. These reactions typically involve the dimerization of the vinyl group or its reaction with another alkene or alkyne under specific conditions, often photochemical or catalyzed.
Photosensitized Cyclodimerization: Photosensitized cyclodimerizations of vinylquinolines, such as 2-vinylquinoline (B1294476), have been reported acs.org. These reactions involve the formation of cyclobutane (B1203170) rings through the [2+2] addition of two vinyl groups, often mediated by a photosensitizer.
Transition-Metal-Mediated Functionalizations of this compound
Transition metals play a pivotal role in modifying both the ethenyl group and the quinoline core of this compound, enabling a wide array of synthetic transformations.
Catalytic Hydrogenation and Reduction
The ethenyl group can be selectively reduced to an ethyl group through catalytic hydrogenation or transfer hydrogenation. These processes are crucial for saturating the double bond and altering the electronic and steric properties of the molecule.
Hydrogenation: Catalytic hydrogenation using various metal catalysts can reduce the vinyl group. However, achieving chemoselectivity can be challenging. For example, attempts to chemoselectively reduce a Δ5,6-vinyl group in a vinylquinoline derivative using mild hydride sources resulted in complex mixtures due to potential 1,6-reduction of the vinylquinoline motif nih.gov.
Asymmetric Reduction: Chiral catalysts, such as SPINOL-derived borophosphates, have been developed for the asymmetric 1,4-reduction of α-branched 2-vinylazaarenes, including vinylquinolines. These methods can yield optically active alkylated quinolines with high yields and excellent enantioselectivities, utilizing pinacolborane as a hydride source acs.org. The mechanism involves the formation of an enamine intermediate followed by reaction with boric acid acs.org.
Further Cross-Coupling Derivatizations on the Quinoline Core
The quinoline core of this compound can be further functionalized through various cross-coupling reactions, often facilitated by palladium catalysis. These reactions typically target halogenated positions on the quinoline ring or involve direct C-H functionalization. The quinoline nitrogen can also act as an internal ligand for palladium catalysts, simplifying reaction conditions.
Palladium-Catalyzed Cross-Coupling and C-H Functionalization: One-pot processes have been developed that combine traditional cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, direct arylation) with C-H functionalization on the quinoline core. These reactions often proceed efficiently in air without the need for external ligands, as the quinoline substrate itself can coordinate to the palladium precatalyst soton.ac.uksoton.ac.ukacs.orgnih.gov. This approach allows for the rapid construction of π-extended quinoline frameworks.
Stille Coupling: Derivatives of vinylquinolines, such as trimethylstannanes, can undergo efficient cross-coupling reactions, for example, Stille coupling with triflates, using palladium catalysts like Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (B1233283) (CuTC) nih.govscispace.com.
Iron-Catalyzed Reactions: Iron catalysts have also been employed for cross-coupling reactions involving quinoline derivatives. For instance, Fe(acac)3/TBAOH-catalyzed sequential cross-coupling-cycloisomerization reactions have been used to synthesize quinoline derivatives from aldehydes, terminal alkynes, and amines organic-chemistry.org.
Oxidative Transformations of the Ethenyl Group
The ethenyl group of this compound is susceptible to various oxidative transformations, leading to the introduction of oxygen-containing functional groups or bond cleavage.
Epoxidation and Dihydroxylation: While specific examples for this compound are not extensively detailed in the provided search results, alkenes in general can undergo epoxidation (e.g., with peroxy acids or hydrogen peroxide) and dihydroxylation (e.g., with osmium tetroxide or potassium permanganate) to form epoxides and vicinal diols, respectively.
Palladium-Catalyzed Difunctionalization: Palladium-catalyzed alkene difunctionalization reactions can be applied to vinyl-quinoline type substrates. These reactions can involve the generation of Pd-alkyl intermediates that can subsequently undergo oxidation or react with other nucleophiles, leading to various functionalized products du.edu.
Ozonolysis: Ozonolysis can cleave the ethenyl double bond, yielding aldehydes or carboxylic acids, depending on the workup conditions.
Compound List:
this compound
Vinylquinolines (general)
2-Vinylquinoline
6-Fluoro-4-vinylquinoline
2-(1-phenylvinyl)quinoline
Dienals
Dienylcarbamates
Nitrofurans
Polymerization and Oligomerization Studies of this compound
The ethenyl (vinyl) group present in this compound renders it a potential monomer for various polymerization and oligomerization processes. These reactions are of significant interest in materials science for the development of novel polymers with tailored properties, leveraging the inherent characteristics of the quinoline moiety, such as its aromaticity, nitrogen heteroatom, and potential for photophysical activity.
Mechanistic Aspects of this compound Polymerization
While specific mechanistic studies on this compound are not extensively detailed in the provided search results, general polymerization mechanisms for vinyl monomers, particularly vinylquinolines, can be inferred. Vinylquinolines, like other vinylaromatic compounds, are susceptible to free-radical polymerization. The mechanism typically involves:
Initiation: A free radical initiator (e.g., AIBN, peroxides) generates primary radicals, which then add to the vinyl group of the monomer, creating a monomer radical.
Propagation: The monomer radical adds to subsequent monomer units, extending the polymer chain. The presence of the quinoline ring can influence the electron density around the vinyl group, potentially affecting the rate of propagation and the stability of the propagating radical.
Termination: Polymer chains are terminated through combination or disproportionation of two propagating radicals.
Other polymerization mechanisms, such as anionic or cationic polymerization, might also be applicable depending on the reaction conditions and the specific substituents on the quinoline ring. For instance, the basic nitrogen atom in the quinoline ring could potentially interact with cationic initiators, influencing the polymerization process. Research on related vinylpyridines has shown that the nitrogen atom can affect polymerization behavior google.com.
Copolymerization with Diverse Monomers
Vinylquinoline derivatives, including potentially this compound, can be copolymerized with a wide range of other vinyl monomers. This allows for the creation of polymers with a combination of properties derived from each monomer unit. Studies have indicated that vinylquinoline monomers can be incorporated into polymer chains with monomers such as:
Styrene (B11656) and its derivatives: Copolymerization with styrene can yield materials with modified thermal and mechanical properties researchgate.netnii.ac.jp.
Acrylates and Methacrylates: Copolymers with acrylic monomers like methyl methacrylate (B99206) (MMA) are also feasible, potentially leading to polymers with tunable solubility and optical properties researchgate.netnii.ac.jp.
Other Heterocyclic Monomers: Copolymers with other vinyl-substituted heterocycles, such as vinylpyridines or vinylthiophenes, could be synthesized to create complex functional materials copoldb.jpacs.org.
Table 1: Examples of Copolymerization Partners for Vinylquinoline Derivatives
| Monomer Type | Example Monomers | Potential Polymer Properties | Relevant Studies |
| Styrenic | Styrene | Modified thermal stability, mechanical strength | researchgate.net, nii.ac.jp |
| Acrylic | Methyl Methacrylate (MMA) | Tunable solubility, optical characteristics | researchgate.net, nii.ac.jp |
| Heterocyclic | 4-Vinylpyridine, 3-Vinylthiophene | Enhanced functionalization, specific electronic properties | copoldb.jp, acs.org |
| Aromatic Vinyl | 1-Vinylnaphthalene | Extended conjugation, altered photophysical properties | copoldb.jp |
Controlled Polymerization Techniques for Ethenylquinoline Derivatives
Controlled polymerization techniques are essential for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and controlled architectures. While direct application to this compound is not explicitly detailed, related vinylquinoline derivatives have been studied using controlled radical polymerization methods:
Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully employed to polymerize vinylquinoline monomers, including grafting them onto surfaces like carbon nanotubes researchgate.net. This technique allows for precise control over chain growth.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful technique that can yield polymers with controlled characteristics from vinyl monomers, including heterocyclic ones nii.ac.jpnih.gov.
Nitroxide-Mediated Polymerization (NMP): NMP is also a viable controlled radical polymerization method that could be applied to vinylquinoline derivatives to achieve controlled molecular weights and architectures nii.ac.jpnih.gov.
These controlled techniques enable the synthesis of block copolymers, star polymers, and gradient copolymers incorporating vinylquinoline units, opening avenues for advanced materials with sophisticated functionalities nii.ac.jpnih.gov. The effectiveness of these methods depends on the specific initiator, catalyst, and reaction conditions optimized for the vinylquinoline monomer.
Compound Name List:
this compound
2-Vinylquinoline
Vinylquinoline derivatives
Vinylpyridines
Vinylthiophenes
1-Vinylnaphthalene
Styrene
Methyl Methacrylate (MMA)
2-methyl-5-vinylpyridine (B86018)
2-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline
2-Hydroxy-8-vinylquinoline
6-Ethenylquinoline
2-Chloro-5-vinylquinoline
7-Vinylquinoline
2-Chloro-7-methyl-5-vinylquinoline
2-Bromo-7-methyl-5-vinylquinoline
2-Vinylbenzo[f]quinoline
2-[2-(pyren-1-yl)ethenyl]quinoline
6-aminoquinoline-2-carboxylic acid
Quinoline-2,6-dicarboxylic acid
4-vinylquinoline
5-vinyl-2-norbornene (B46002) (VNB)
Ethylene (E)
Cinnamic derivatives
N-isopropylacrylamide (NIPAM)
CNIPAm
Ferulic acid
4-vinylguaiacol
Anethole
Isoeugenol
2-(2-(vinyloxy)ethoxy)ethanol (DEGV)
N-ethylmaleimide (EtMI)
N-(4-styrylmethyl)-4,5-bis(diphenylphosphino)phenoxazine
Methacrylic acid acrylate (B77674) (MAA)
Poly(ethylene oxide) methyl ether methacrylate (PEOMA)
Di(ethylene glycol) dimethacrylate (DEGDMA)
Pentafluorostyrene (PFS)
4-chlorine-2-methylquinoline
2-methylquinoline-4-acid
5-methoylindole
4-nitro-5-methoylindole
6-methoylindole
3-Acetyl-6-methoylindole
5-Acetylindole
N-Boc-5-acetylindole
Indole-4-aldehyde
Indole-5-acid
6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid
Computational and Theoretical Investigations of 5 Ethenylquinoline
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties by solving the Kohn-Sham equations, which relate the electronic energy of a system to its electron density cnr.itstackexchange.com.
Molecular Geometry Optimization and Conformation
A primary step in any computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms in the ground state cnr.itstackexchange.com. This process involves iteratively adjusting atomic coordinates to minimize the molecule's total energy, yielding equilibrium bond lengths, bond angles, and dihedral angles stackexchange.com. For flexible molecules, exploring different conformational minima is crucial, as different spatial arrangements can significantly influence electronic and spectroscopic properties joaquinbarroso.comconflex.net. DFT methods, such as the B3LYP functional, are widely employed for geometry optimization due to their balance of accuracy and computational efficiency cnr.itconflex.net. The optimized geometry serves as the foundation for subsequent calculations, including vibrational and electronic spectral analyses nih.govnih.govscielo.org.za.
Table 4.1.1: Illustrative Optimized Geometric Parameters
| Parameter | Typical Value Range | Unit | Description |
| C-C Bond Length | 1.35 - 1.55 | Å | Length of carbon-carbon single and double bonds |
| C=C Bond Length | 1.30 - 1.35 | Å | Length of carbon-carbon double bonds (e.g., in the ethenyl group) |
| C-N Bond Length | 1.35 - 1.45 | Å | Length of carbon-nitrogen bonds within the quinoline (B57606) ring |
| C-H Bond Length | 1.07 - 1.10 | Å | Length of carbon-hydrogen bonds |
| C-C-C Angle | 118 - 122 | ° | Bond angles around carbon atoms |
| C-N-C Angle | 115 - 125 | ° | Bond angles involving nitrogen in the quinoline ring |
| Dihedral Angles | Varies | ° | Torsional angles describing the relative orientation of molecular fragments |
Note: The values presented are typical ranges observed in DFT calculations for similar organic molecules and serve as illustrative examples of the data obtained.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's electronic behavior and reactivity ajchem-a.comirjweb.com. The HOMO represents the outermost electrons, indicating the molecule's ability to donate electrons, while the LUMO represents the lowest energy unoccupied orbital, signifying its capacity to accept electrons irjweb.comwuxibiology.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of a molecule's kinetic stability and chemical reactivity ajchem-a.comirjweb.comwuxibiology.com. A smaller gap generally correlates with higher reactivity, as less energy is required for electronic transitions or chemical reactions ajchem-a.comwuxibiology.com. These FMOs can also highlight regions within the molecule that are susceptible to electrophilic or nucleophilic attack ajchem-a.comirjweb.com.
Table 4.1.2: Illustrative FMO Analysis Results
| Parameter | Typical Value Range (eV) | Description |
| HOMO Energy | -5.0 to -8.0 | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. |
| LUMO Energy | -1.0 to -3.0 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |
| HOMO-LUMO Gap | 2.0 to 5.0 | Energy difference between HOMO and LUMO, indicative of chemical stability and reactivity. |
| Ionization Potential (IP) | 5.0 to 8.0 | Estimated from HOMO energy, represents the energy required to remove an electron. |
| Electron Affinity (EA) | 1.0 to 3.0 | Estimated from LUMO energy, represents the energy released when an electron is added. |
Note: The values presented are typical ranges observed in DFT calculations for similar organic molecules and serve as illustrative examples of the data obtained.
Natural Bond Orbital (NBO) and Charge Delocalization Studies
Table 4.1.3: Illustrative NBO Analysis Outputs
| Parameter | Typical Unit | Description |
| Second-Order Perturbation Energy (E(2)) | kcal/mol | Quantifies the strength of hyperconjugative interactions between donor and acceptor orbitals. |
| Natural Population (NP) | Electrons | Population of electrons in natural orbitals, indicating charge distribution on atoms or functional groups. |
| Hybridization Analysis | % | Percentage of s, p, and d character in atomic orbitals involved in bonding. |
| Lone Pair (LP) Occupancy | Electrons | Electron density associated with lone pairs on heteroatoms. |
| Sigma Bond (σ) Occupancy | Electrons | Electron density in sigma bonding orbitals. |
| Sigma Star (σ*) Occupancy | Electrons | Electron density in sigma antibonding orbitals, often involved in hyperconjugation. |
Note: The values presented are typical outputs from NBO analysis and serve as illustrative examples of the data obtained.
Spectroscopic Property Prediction and Interpretation
Computational methods are widely used to predict and interpret the spectroscopic signatures of molecules, correlating theoretical data with experimental results.
Vibrational Spectra (FT-IR, Raman) Simulation
The simulation of Infrared (IR) and Raman spectra is a common application of DFT faccts.decore.ac.uknih.gov. By calculating the vibrational frequencies and their corresponding intensities (for IR) or Raman activities (for Raman), theoretical spectra can be generated faccts.decore.ac.uk. These calculations typically involve optimizing the molecular geometry followed by a frequency analysis nih.govresearchgate.netfaccts.deuprm.edu. The calculated frequencies are often scaled by empirical factors to improve agreement with experimental values, as quantum mechanical calculations tend to overestimate vibrational frequencies core.ac.uknih.gov. The interpretation of these spectra involves assigning specific vibrational modes (e.g., stretching, bending) to characteristic frequency ranges, often aided by Potential Energy Distribution (PED) analysis nih.govscielo.org.zaresearchgate.net.
Table 4.2.1: Illustrative FT-IR and Raman Spectral Regions for Organic Molecules
| Vibrational Mode Type | Typical FT-IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) | Description |
| O-H, N-H, S-H Stretch | 3200 - 3600 | 3200 - 3600 | Stretching vibrations of hydroxyl, amino, or thiol groups. |
| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Stretching vibrations of aliphatic C-H bonds. |
| C-H Stretch (sp²) | 3000 - 3100 | 3000 - 3100 | Stretching vibrations of aromatic or vinylic C-H bonds. |
| C≡C, C≡N Stretch | 2100 - 2260 | 2100 - 2260 | Stretching vibrations of triple bonds. |
| C=O Stretch | 1650 - 1800 | 1650 - 1800 | Stretching vibrations of carbonyl groups (e.g., in esters, ketones, amides). |
| C=C Stretch | 1600 - 1680 | 1600 - 1680 | Stretching vibrations of double bonds, common in aromatic rings and alkenes. |
| C-N Stretch | 1000 - 1350 | 1000 - 1350 | Stretching vibrations of carbon-nitrogen bonds. |
| C-O Stretch | 1000 - 1300 | 1000 - 1300 | Stretching vibrations of carbon-oxygen bonds. |
| C-H Bend | 650 - 1475 | 650 - 1475 | Bending vibrations of C-H bonds (in-plane and out-of-plane). |
| Ring Vibrations | 1400 - 1650 | 1400 - 1650 | Vibrations associated with the quinoline ring system. |
Note: The ranges provided are general for organic molecules and illustrate the types of vibrational modes predicted and assigned.
Electronic Spectra (UV-Vis, Fluorescence) Calculation
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting electronic absorption spectra, such as UV-Visible (UV-Vis) spectra scielo.org.zamdpi.comfaccts.dephyschemres.orgrsc.org. TD-DFT calculates the energies of excited electronic states and the probabilities of transitions between them, often referred to as oscillator strengths mdpi.comfaccts.dersc.org. These calculations provide theoretical absorption wavelengths (λmax) and molar extinction coefficients (ε), which can be compared with experimental UV-Vis data scielo.org.zarsc.org. The analysis of the molecular orbitals involved in these transitions (e.g., HOMO-LUMO transitions) helps in assigning the observed absorption bands, often indicating intramolecular charge transfer (ICT) character scielo.org.zamdpi.comphyschemres.org. While primarily focused on absorption, TD-DFT can also provide insights into fluorescence properties by predicting excited-state geometries and energies joaquinbarroso.commdpi.com.
Table 4.2.2: Illustrative UV-Vis Absorption Data from TD-DFT Calculations
| Transition Type | Wavelength (λmax) (nm) | Oscillator Strength (f) | Description of Transition |
| π → π | 250 - 350 | 0.1 - 1.0 | Electronic transition from a pi bonding orbital to a pi antibonding orbital, common in conjugated systems. |
| n → π | 300 - 450 | 0.001 - 0.1 | Electronic transition from a non-bonding (lone pair) orbital to a pi antibonding orbital, often weaker and red-shifted. |
| ICT Transition | Varies | Varies | Intramolecular Charge Transfer, involving electron movement from an electron-donating to an electron-accepting moiety. |
Note: The values presented are typical ranges for organic molecules with conjugated systems and serve as illustrative examples of the data obtained from TD-DFT calculations.
Compound Names:
5-Ethenylquinoline
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Computational methods play a crucial role in predicting and understanding the Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules, offering insights into their electronic environments and molecular structures tsijournals.comrsc.orgnih.govfaccts.de. Techniques such as Density Functional Theory (DFT), often in conjunction with the Gauge-Independent Atomic Orbitals (GIAO) method, are widely employed to calculate isotropic NMR chemical shifts for both ¹H and ¹³C nuclei tsijournals.comfaccts.demdpi.comnih.gov. Machine learning approaches are also emerging as powerful tools for enhancing the accuracy of these predictions nih.govcaspre.ca.
Studies focusing on quinoline derivatives have leveraged these computational tools to predict and analyze NMR spectra, frequently comparing calculated values with experimental data to validate the methodologies tsijournals.commdpi.comuantwerpen.be. For instance, research has explored the prediction of NMR chemical shifts for various quinoline-based pharmaceutical derivatives tsijournals.com and complex heterocyclic systems like benzothienoquinoline heterohelicenes mdpi.com. While specific computational NMR data for this compound itself is not explicitly detailed in the provided search snippets, the established computational methodologies are directly applicable to predicting its ¹H and ¹³C NMR chemical shifts. Such predictions would typically involve optimizing the molecular geometry of this compound using quantum chemical calculations, followed by the computation of magnetic shielding tensors faccts.deliverpool.ac.uk.
Reaction Pathway and Mechanism Elucidation
The synthesis of ethenylquinoline derivatives, including structures closely related to this compound, often relies on palladium-catalyzed cross-coupling reactions, most notably the Heck reaction vulcanchem.comorganic-chemistry.org. A documented example is the synthesis of 7-Ethenylquinoline, which can be achieved through the Heck reaction between 7-Bromoquinoline and ethenylboronic acid vulcanchem.com. This synthetic strategy is highly likely to be applicable for the preparation of this compound, utilizing a corresponding halogenated quinoline precursor.
Furthermore, the photochemical behavior of related ethenylquinoline systems has been a subject of investigation, exploring mechanisms such as photocycloaddition and photoisomerization researchgate.net. While these studies focus on photochemical transformations rather than conventional synthetic pathways, they contribute valuable knowledge regarding the reactivity and mechanistic aspects of the ethenylquinoline moiety. General methods for quinoline synthesis, including cyclization reactions and C-H functionalization strategies, are also well-established in the literature organic-chemistry.org.
Non-Linear Optical (NLO) Properties Theoretical Analysis
The theoretical analysis of Non-Linear Optical (NLO) properties is a critical area for the development of materials intended for advanced photonic applications, such as optical switches, signal processing, and data storage devices nih.govnih.govmdpi.comresearchgate.netmdpi.com. Key parameters investigated in these theoretical studies include molecular polarizability (α) and hyperpolarizability (β), typically assessed using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) nih.govnih.govmdpi.comresearchgate.netmedmedchem.comphyschemres.org.
Research on various quinoline derivatives has highlighted their potential as NLO materials. For instance, studies have reported significant first-order hyperpolarizability (β) values for quinoline compounds, often exceeding those of standard NLO materials like urea (B33335) by several orders of magnitude researchgate.net. These findings suggest that the extensive π-conjugated systems and the presence of electron-donating or electron-withdrawing substituents within quinoline structures contribute to enhanced NLO responses nih.govmdpi.comresearchgate.net. Although specific NLO data for this compound is not directly detailed in the provided snippets, theoretical analyses of related ethenylquinoline systems and other quinoline derivatives indicate that such compounds can exhibit notable NLO properties uantwerpen.beresearchgate.net.
Advanced Spectroscopic Characterization of 5 Ethenylquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the atomic connectivity and electronic environment of nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment
¹H NMR Spectroscopy: Proton NMR spectroscopy is invaluable for identifying the different types of hydrogen atoms within a molecule. For 5-Ethenylquinoline, distinct signals are expected from the ethenyl group and the aromatic protons of the quinoline (B57606) ring. The ethenyl protons, typically appearing as complex multiplets due to vicinal and geminal coupling, are generally found in the chemical shift range of 5.0 to 6.5 ppm. The protons of the quinoline ring, influenced by the nitrogen heteroatom and the fused aromatic system, resonate in the downfield region, typically between 7.5 and 8.9 ppm. Specific experimental data for this compound's ¹H NMR spectrum from non-excluded sources were not found in the provided search results. However, based on general chemical principles for vinyl-substituted aromatics, the ethenyl protons are expected to exhibit characteristic coupling constants: a larger coupling constant (J ≈ 10-17 Hz) for the trans (E) isomer and a smaller one (J ≈ 1-3 Hz) for the cis (Z) isomer, along with a geminal coupling if applicable.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would reveal signals corresponding to the carbons of the ethenyl group and the various carbons of the quinoline ring. Based on available data for related compounds, the carbons of the ethenyl group (C=C) are expected to resonate in the region of 110-140 ppm, depending on their substitution pattern. The aromatic carbons of the quinoline ring typically appear in the range of 115-155 ppm, with carbons adjacent to the nitrogen atom often resonating at higher chemical shifts.
A limited set of ¹³C NMR data for a quinoline derivative was found, which may offer insights:
¹³C NMR (DMSO-d₆, 50 MHz): Signals observed at δ 114.1, 116.0, and 119.9 ppm google.com. While these are not definitively assigned to this compound without further context, they represent typical chemical shifts for aromatic carbons in such systems.
Table 1: ¹³C NMR Spectroscopic Data for Related Quinoline Derivatives
| Chemical Shift (δ, ppm) | Assignment (General) | Source |
|---|---|---|
| 114.1 | Aromatic Carbon | google.com |
| 116.0 | Aromatic Carbon | google.com |
Note: Specific assignments for this compound require more detailed experimental data.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity within a molecule, especially for complex structures like substituted quinolines.
COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H scalar couplings, allowing the identification of protons that are vicinal (separated by three bonds) or, in some cases, further apart. For this compound, COSY would help establish the connectivity within the ethenyl group (between the two vinyl protons) and between the vinyl protons and any adjacent aromatic protons, as well as map out the proton network within the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. It is essential for assigning ¹³C signals by linking them to their corresponding ¹H signals. For this compound, HSQC would confirm which proton signals belong to which carbon atoms in the ethenyl group and the quinoline ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This technique is particularly powerful for establishing long-range connectivity, such as the connection of the ethenyl group to the quinoline ring system (e.g., between the vinyl protons and the C5 carbon of the quinoline) and for confirming the positions of substituents on aromatic rings.
While specific 2D NMR data for this compound were not detailed in the provided search results, these techniques are standard for confirming the proposed structure by mapping out the complete ¹H-¹H and ¹H-¹³C connectivity.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Studies
Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification and to infer information about molecular structure, functional groups, and even conformational preferences.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes. The resulting spectrum provides information about the functional groups present. For this compound, characteristic absorption bands would be expected from:
C-H stretching (sp² hybridized): Aromatic and vinyl C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.
C=C stretching: The stretching vibration of the ethenyl double bond is expected around 1600-1680 cm⁻¹. This band might be influenced by conjugation with the quinoline system.
C=N and C=C stretching (Quinoline Ring): The quinoline ring system exhibits characteristic C=N and C=C stretching vibrations, often found in the region of 1500-1650 cm⁻¹. Related quinoline derivatives have shown bands in this region, for example, around 1582-1592 cm⁻¹ for C=C and C=N stretching in phenanthroline moieties rsc.org.
C-H bending: Out-of-plane C-H bending modes for substituted aromatic rings are typically observed in the fingerprint region below 1000 cm⁻¹.
Specific experimental FT-IR data for this compound were not detailed in the provided non-excluded search results. However, studies on related quinoline derivatives often utilize FT-IR for structural confirmation uantwerpen.beworldscientific.com.
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |
|---|---|---|
| 3000-3100 | C-H stretching (sp²) | Medium to Strong |
| 1600-1680 | C=C stretching (ethenyl) | Medium |
| 1500-1650 | C=N, C=C stretching (ring) | Medium to Strong |
| 1400-1500 | C=C stretching (ring) | Medium |
Raman Spectroscopy
Raman spectroscopy, like FT-IR, probes molecular vibrations but detects scattered light rather than absorbed light. It is particularly sensitive to symmetric vibrations and vibrations involving changes in polarizability, such as C=C stretching and ring breathing modes.
For this compound, Raman spectroscopy would be expected to show strong signals for:
C=C stretching (ethenyl): This vibration often gives a prominent band in Raman spectra.
Aromatic ring vibrations: Ring breathing and skeletal modes of the quinoline system would be active in Raman spectroscopy.
C-H stretching and bending: Similar to FT-IR, C-H vibrations would also be observed.
Studies on related ethenylquinoline compounds indicate the utility of Raman spectroscopy for characterization uantwerpen.bedntb.gov.ua. While specific Raman shift data for this compound were not available from non-excluded sources, the technique is valuable for identifying the characteristic vibrational modes of the conjugated system.
Table 3: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment | Expected Intensity |
|---|---|---|
| 1600-1680 | C=C stretching (ethenyl) | Strong |
| 1500-1650 | C=C, C=N stretching (ring) | Medium to Strong |
| 1400-1500 | C=C stretching (ring) | Medium |
Electronic Spectroscopy for Photophysical Property Analysis
Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption spectroscopy, investigates the electronic transitions within a molecule. Molecules with extended conjugated π-electron systems, such as this compound, typically exhibit strong absorption in the UV-Vis region due to π→π* transitions.
For this compound, the conjugated system encompassing the quinoline ring and the ethenyl group is expected to lead to absorption bands in the UV region. These transitions arise from the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Specific UV-Vis absorption data for this compound from non-excluded sources were not found. However, related quinoline derivatives with extended conjugation often show absorption maxima in the range of 250-350 nm. The ethenyl substituent is likely to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted quinoline, due to the extension of the conjugated system. Further analysis, such as fluorescence spectroscopy, would be required to fully characterize its photophysical properties.
Table 4: Expected UV-Vis Absorption Characteristics for this compound
| Wavelength Range (nm) | Assignment | Expected Intensity |
|---|
Applications of Ethenylquinolines in Materials Science
Optoelectronic Materials and Devices
The conjugated π-electron system of the quinoline (B57606) ring, coupled with the polymerizable ethenyl group, makes ethenylquinoline derivatives candidates for applications in optoelectronic devices.
Quinoline derivatives have found applications in organic light-emitting diodes (OLEDs) due to their electroluminescent properties and charge-transporting capabilities wikipedia.org. Research on related structures, such as "phenylenevinylenequinoline macromolecules," has demonstrated their optoelectronic properties uantwerpen.belookchem.com, suggesting that ethenylquinoline scaffolds could be engineered to function as emissive layers, electron-transporting layers, or host materials in OLED devices. The specific contributions of 5-ethenylquinoline to OLED performance, such as its emission wavelength, quantum efficiency, and charge mobility, would require dedicated investigation. However, the inherent photophysical characteristics of the quinoline core offer a foundation for such development.
The development of efficient photovoltaic (PV) cells relies on materials that can effectively absorb sunlight and convert it into electrical energy. While direct studies on this compound in photovoltaic applications were not found in the provided search results, the broader field of organic photovoltaics (OPVs) utilizes conjugated organic molecules for light absorption and charge separation. The quinoline moiety's electronic structure could potentially be tuned for light absorption in specific regions of the solar spectrum. General research in PV technology highlights the importance of material properties and operating conditions, such as temperature, which significantly impacts cell efficiency nrel.govnrel.govsolarnplus.com. Further research would be needed to evaluate this compound's suitability as a donor or acceptor material, or as a component in charge transport layers within solar cells.
Organic field-effect transistors (OFETs) utilize organic semiconductors to modulate current flow between source and drain electrodes via a gate voltage. The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor material nih.govjics.org.brabo.firesearchgate.netresearchgate.net. Studies on related compounds, such as 2-ethenylquinoline, have focused on their synthesis and optoelectronic properties lookchem.com, indicating that ethenylquinoline structures are being explored for their semiconductor potential. The ethenyl group could facilitate the formation of ordered thin films or polymeric structures necessary for efficient charge transport, while the quinoline core could contribute to charge carrier mobility. Typical charge mobilities in organic semiconductors can range from less than 10-5 cm²/Vs to over 1 cm²/Vs, depending on the material and device architecture nih.govabo.firesearchgate.net.
Advanced Polymeric Materials and Nanomaterials
The ethenyl group in this compound provides a direct pathway for polymerization, enabling its use as a monomer or co-monomer in the synthesis of functional polymers.
The vinyl (ethenyl) group is a well-established functional group for various polymerization techniques, including free radical, anionic, and coordination polymerization frontiersin.org. Polymers derived from ethenylquinoline monomers could exhibit unique properties stemming from the quinoline unit, such as luminescence, conductivity, or specific binding affinities. For instance, polymers containing similar vinyl groups have been reported to possess high glass transition temperatures (Tg), indicating good thermal stability frontiersin.org. The incorporation of the quinoline moiety into a polymer backbone or as a pendant group could lead to materials with tailored optoelectronic or electrochemical functionalities, suitable for applications ranging from sensors to advanced coatings.
Table 1: Selected Polymer Properties (Related to Ethenyl Group Polymerization)
| Polymer Type / Monomer Class | Key Property | Value / Description | Source |
| Poly(α-methylene-γ-butyrolactone) | Glass Transition Temperature (Tg) | > 195°C | frontiersin.org |
| General Polymers | Electrical Insulation | Good insulators | pcc.eu |
| General Polymers | Thermal Resistance | Good thermal resistance | pcc.eu |
Composite materials, which combine different constituent materials to achieve superior properties, are widely used across industries like aerospace and automotive researchgate.netmdpi.comresearchgate.netstartus-insights.com. While specific research on the integration of this compound into composite materials was not found, functional organic molecules can be incorporated into polymer matrices or used to functionalize fillers to impart desired characteristics. For example, polymers with specific electronic or optical properties can be used as matrix materials or surface modifiers in composites. The ethenylquinoline unit, either as a monomer in a polymer matrix or as a functional additive, could potentially enhance the optical, electrical, or mechanical properties of composite systems.
Table 2: General Organic Field-Effect Transistor (OFET) Performance Metrics
| Parameter | Typical Range / Description | Relevance to Ethenylquinoline | Source |
| Charge Mobility | 10-5 to > 1 cm²/Vs | Potential for charge transport | nih.govabo.firesearchgate.net |
| On/Off Ratio | > 103 to 106 | Crucial for transistor switching | abo.firesearchgate.net |
| Threshold Voltage (Vth) | Varies widely | Affects operating voltage | nih.govresearchgate.net |
Compound List
this compound
2-Ethenylquinoline
Phenylenevinylenequinoline macromolecules
5-Nitroquinoline
Poly(α-methylene-γ-butyrolactone)
Ligand Design for Catalytic Systems
The strategic incorporation of ethenylquinoline motifs into ligand frameworks enables the fine-tuning of metal catalyst properties. The quinoline moiety offers a robust heterocyclic scaffold with a Lewis basic nitrogen atom capable of coordinating to transition metals, while the ethenyl group provides a site for further chemical modification or direct participation in coordination. This dual functionality is key to designing ligands that can stabilize metal centers, influence their electronic and steric environments, and ultimately dictate catalytic performance.
Ethenylquinoline Derivatives as Chelating Ligands
Ethenylquinoline derivatives can function effectively as chelating ligands by coordinating to a metal center through multiple donor atoms. The quinoline nitrogen atom is a primary coordination site, forming stable metal-nitrogen bonds. The ethenyl group can also participate in coordination, either directly through its π-system or after functionalization, leading to bidentate or multidentate ligand systems.
For instance, ruthenium complexes incorporating 8-vinylquinoline (B3043984) have been synthesized, demonstrating the formation of five-membered chelate rings through coordination involving both the quinoline nitrogen and a carbon atom of the vinyl group acs.org. This type of N,C-chelation is crucial for stabilizing reactive metal species.
Furthermore, tripodal tetraamine (B13775644) ligands functionalized with quinolyl arms, often prepared using 2-vinylquinoline (B1294476) as a precursor to introduce the quinolylethyl unit, showcase the versatility of ethenylquinolines in creating multidentate ligands. These ligands, featuring multiple quinoline nitrogen atoms and an aliphatic amine nitrogen, can coordinate to various transition metals such as manganese (Mn), copper (Cu), zinc (Zn), and palladium (Pd), forming complexes with diverse coordination geometries, including four-, five-, and six-coordinate metal centers x-mol.netaut.ac.nz. The specific arrangement of quinoline units within these tripodal structures allows for precise control over the coordination sphere around the metal.
The synthesis of other vinylquinoline isomers, such as 3-vinylquinoline, is also reported, highlighting the accessibility of these building blocks for developing novel ligand architectures illinois.edu.
Table 1: Ethenylquinoline Derivatives as Chelating Ligands
| Ligand Type | Example Derivative | Metal Ion Coordinated | Coordination Mode | Reference |
| Vinylquinoline-based N,C-chelating | 8-vinylquinoline | Ru | N,C-chelation (five-membered chelate ring) | acs.org |
| Tripodal tetraamine with quinolyl arms | DQPEA (2-(pyridin-2-yl)-N,N-bis(quinolin-2-ylmethyl)ethan-1-amine) | Mn, Cu, Zn, Pd | Tetradentate (N,N,N,N) | x-mol.netaut.ac.nz |
| Vinylquinoline-based N,C-chelating | 5-vinylquinoxaline (B13039841) | Ru | N,C-chelation (five-membered chelate ring) | acs.org |
| Synthesis of vinylquinoline for ligand precursor | 3-vinylquinoline | N/A | Precursor for ligand synthesis | illinois.edu |
Influence on Catalyst Performance in Organic Transformations
The integration of ethenylquinoline-based ligands into catalytic systems has demonstrated a significant impact on the efficiency, selectivity, and scope of various organic transformations. The electronic and steric properties imparted by the ethenylquinoline moiety can stabilize active catalytic intermediates, direct substrate binding, and control stereochemical outcomes.
Ruthenium complexes featuring vinylquinoline derivatives have been employed as novel metathesis catalysts, indicating their utility in carbon-carbon bond formation reactions acs.org. In the realm of hydrosilylation, 2-vinylquinoline has been utilized as a substrate in reactions catalyzed by iron pincer complexes, yielding quantitative results with good regioselectivity Current time information in Bangalore, IN.rsc.org. This suggests that the quinoline framework can influence the reactivity and selectivity of the metal center.
Furthermore, ethenylquinoline derivatives have shown promise in asymmetric catalysis. For example, enantioselective [4 + 2] cycloaddition reactions between vinylquinolines and dienals, facilitated by synergistic organocatalysis, have achieved high yields and excellent enantioselectivities, leading to the formation of valuable chiral quinoline architectures google.comacs.org. This highlights the ability of these ligands or substrates to direct stereochemical control.
Ruthenium-catalyzed reductive couplings involving vinylquinolines with aldehydes and ketones have also been reported, where vinylquinoline serves as an effective substrate, enabling deoxygenative coupling reactions that are challenging with other substrates rsc.org. The success of these reactions underscores the role of the quinoline structure in activating or stabilizing intermediates.
Table 2: Influence on Catalyst Performance in Organic Transformations
| Organic Transformation | Catalyst System (Metal + Ligand Type) | Substrate/Ligand Example | Performance Metrics | Reference |
| Olefin Metathesis | Ru complexes with vinylquinoline derivatives | 8-vinylquinoline | Novel metathesis catalysts | acs.org |
| Hydrosilylation | Iron pincer complexes | 2-vinylquinoline | Quantitative yields, regioselectivity | Current time information in Bangalore, IN.rsc.org |
| [4 + 2] Cycloaddition | Synergistic organocatalysis (e.g., CH₃SO₃H + chiral aminocatalyst) | Vinylquinolines | High yields, excellent enantioselectivities | google.comacs.org |
| Reductive Coupling (Deoxygenative) | Ruthenium complexes | Vinylquinolines | Effective substrate, good to excellent yields | rsc.org |
| Silicon-Based Cross-Coupling Reactions | Palladium catalysts | 3-vinylquinoline | Used in synthesis of vinylquinoline | illinois.edu |
Compound Name List:
this compound
2-vinylquinoline
8-vinylquinoline
3-vinylquinoline
5-vinylquinoxaline
DQPEA (2-(pyridin-2-yl)-N,N-bis(quinolin-2-ylmethyl)ethan-1-amine)
Molecular Interactions with Biological Structures Academic Biophysical Investigations
Intercalation and Groove Binding Studies with DNA/RNA Duplexes (General Principles)
While NSC85697 shows a preference for G-quadruplex structures, the interaction of quinoline-based compounds with canonical DNA and RNA duplexes is also of significant interest. The fundamental property of planar aromatic structures, such as the styrylquinoline core of NSC85697, is their potential to intercalate between the base pairs of a DNA double helix. wikipedia.org
Intercalation is a mode of binding where a planar molecule inserts itself between adjacent base pairs of DNA. science.gov This insertion causes a local unwinding of the helix and an increase in the distance between the stacked bases, leading to structural distortions that can interfere with cellular processes like DNA replication and transcription. wikipedia.orgscience.gov The binding of intercalators can be studied using techniques such as UV-visible spectroscopy, which often shows hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths), as well as viscometry and circular dichroism.
For styrylquinoline derivatives, the mode of interaction (intercalation vs. groove binding) can be influenced by the specific substitutions on the quinoline (B57606) and phenyl rings. wikipedia.org While specific studies detailing the interaction of 5-Ethenylquinoline or NSC85697 with a wide range of DNA/RNA duplexes are not as prevalent as the G-quadruplex research, the general principles suggest that its planar aromatic system makes it a candidate for intercalative binding. wikipedia.org However, without specific experimental data, its precise binding mode to duplex nucleic acids remains a subject for further investigation.
Table 2: General Principles of Small Molecule-Duplex DNA/RNA Interactions
| Interaction Mode | Mechanism | Key Structural Feature of Ligand | Consequence for Duplex |
|---|---|---|---|
| Intercalation | Insertion between adjacent base pairs. | Planar, aromatic system. | Unwinding of the helix, separation of base pairs, potential disruption of replication/transcription. wikipedia.orgscience.gov |
Outlook and Future Research Directions
Innovations in Green Synthetic Chemistry for Ethenylquinolines
The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally friendly processes. ox.ac.uk This "Chemical Revolution" necessitates the development of green synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. ox.ac.uk For ethenylquinolines, future research will likely focus on several key areas of green chemistry:
Catalytic Systems: The development and application of recoverable catalytic systems will be crucial. gcande.org This includes the use of heterogeneous catalysts, nanocatalysts, and biocatalysts to facilitate the synthesis of ethenylquinolines with high efficiency and selectivity, while allowing for easy separation and reuse of the catalyst.
Alternative Solvents: The use of hazardous organic solvents is a major concern in traditional chemical synthesis. nih.gov Research into green solvents, such as ionic liquids, supercritical fluids, and even water, for the synthesis of ethenylquinolines will be a significant area of innovation. manuscriptpoint.com
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. manuscriptpoint.com Applying flow chemistry to the synthesis of ethenylquinolines can lead to more efficient and sustainable manufacturing processes.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a principle known as atom economy, will be prioritized. This involves designing reaction pathways that avoid the use of stoichiometric reagents and the formation of byproducts.
Exploration of Novel Reactivity and Cascade Reactions
The ethenyl (vinyl) group attached to the quinoline (B57606) core in 5-ethenylquinoline provides a reactive handle for a wide array of chemical transformations. Future research will undoubtedly uncover novel reactivity patterns and develop innovative cascade reactions, which allow for the construction of complex molecular architectures in a single synthetic operation.
Key areas for exploration include:
Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective transformation of the ethenyl group will be a major focus. This will enable the synthesis of optically active quinoline derivatives, which are of significant interest in medicinal chemistry.
C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the quinoline ring or the ethenyl group represents a powerful and atom-economical approach to creating new derivatives. Research in this area will aim to develop selective and efficient C-H activation protocols.
Multicomponent Reactions: Designing new multicomponent reactions involving this compound will allow for the rapid generation of diverse libraries of complex quinoline-containing molecules.
Cascade Reactions: The strategic design of cascade reactions initiated at the ethenyl group could lead to the efficient synthesis of polycyclic and structurally complex quinoline alkaloids and their analogues.
These explorations into novel reactivity will expand the synthetic utility of this compound and provide access to a wider range of functionalized molecules for various applications.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of experiments. bioscipublisher.com For this compound, advanced computational modeling will play a pivotal role in several areas:
Reaction Prediction: Machine learning and other computational methods are increasingly being used to predict the outcomes of chemical reactions. ijnc.ir These tools can help chemists to identify promising reaction conditions and to understand complex reaction mechanisms involving ethenylquinolines. ijnc.ir
Property Prediction: Computational models can be used to predict a wide range of physicochemical and biological properties of this compound derivatives, such as their solubility, stability, and potential biological activity. rsc.org This can help to prioritize synthetic targets and to guide the design of new molecules with desired properties. nih.gov
Spectroscopic Analysis: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the spectroscopic properties of ethenylquinoline derivatives, aiding in their characterization and structural elucidation.
The synergy between computational modeling and experimental work will accelerate the discovery and development of new applications for this compound and its derivatives. bioscipublisher.com
Rational Design of Ethenylquinoline-Based Materials for Emerging Technologies
The unique electronic and structural features of the quinoline ring system, combined with the polymerizable ethenyl group, make this compound an attractive monomer for the creation of advanced materials. nih.gov The rational design of these materials, guided by a deep understanding of structure-property relationships, will be a key driver of innovation in emerging technologies. taylorandfrancis.com
Future research in this area will likely focus on:
Polymers for Electronics: The development of conductive and semi-conductive polymers derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Smart Materials: The design of "smart" polymers that respond to external stimuli such as light, pH, or temperature. researchgate.net These materials could find applications in areas such as drug delivery, self-healing materials, and adaptive coatings.
Membranes for Separations: The creation of porous polymers and membranes based on this compound for applications in gas separation, water purification, and catalysis.
Biomaterials: The development of biocompatible and biodegradable polymers for use in tissue engineering, medical implants, and drug delivery systems. nih.gov
The ability to tailor the properties of these materials through the rational design of the polymer architecture and the incorporation of other functional monomers will open up a vast design space for new and innovative technologies. taylorandfrancis.com
Q & A
Q. How can cross-disciplinary approaches enhance the application of this compound in materials science?
- Methodological Answer :
- Photophysical Studies : Measure fluorescence quantum yields (using integrating spheres) and triplet-state lifetimes (via transient absorption spectroscopy) for OLED applications .
- Coordination Chemistry : Screen metal complexes (e.g., Ru(II) or Ir(III)) for catalytic activity in C–H functionalization reactions .
Key Considerations for Data Reporting
- Reproducibility : Document all experimental parameters (e.g., humidity, equipment calibration) in supplementary materials .
- Ethical Compliance : Declare institutional approvals for biological testing and data integrity checks .
- Contradiction Analysis : Use funnel plots or sensitivity analyses to address publication bias in literature reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
